2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-
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Overview
Description
2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)- is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)- involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(4-fluorophenyl)-: Lacks the dichlorophenyl group, which may affect its biological activity and chemical reactivity.
2-Propen-1-one, 2-(2,4-dichlorophenyl)-: Lacks the fluorophenyl group, which may influence its properties.
Chalcone: The parent compound without any substituents on the phenyl rings.
Uniqueness
2-Propen-1-one, 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)- is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can enhance its biological activity and chemical stability compared to other chalcones.
Properties
CAS No. |
98617-94-8 |
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Molecular Formula |
C15H9Cl2FO |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl2FO/c1-9(13-7-4-11(16)8-14(13)17)15(19)10-2-5-12(18)6-3-10/h2-8H,1H2 |
InChI Key |
XIPHLJFTBFXVBS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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